Cas no 2137442-51-2 (1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl-)
![1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl- structure](https://nl.kuujia.com/scimg/cas/2137442-51-2x500.png)
2137442-51-2 structure
Productnaam:1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl-
1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl-
- 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 2137442-51-2
- EN300-385480
-
- Inchi: 1S/C32H24BrN3O4/c33-21-16-14-20(15-17-21)29-27(18-36(35-29)22-8-2-1-3-9-22)30(31(37)38)34-32(39)40-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-18,28,30H,19H2,(H,34,39)(H,37,38)
- InChI-sleutel: CDBUWNGOASVFBL-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1C(=CN(C2C=CC=CC=2)N=1)C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 593.09502g/mol
- Monoisotopische massa: 593.09502g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 8
- Complexiteit: 854
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 93.4Ų
- XLogP3: 6.7
Experimentele eigenschappen
- Dichtheid: 1.46±0.1 g/cm3(Predicted)
- Kookpunt: 794.2±60.0 °C(Predicted)
- pka: 3.14±0.10(Predicted)
1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-385480-0.25g |
2137442-51-2 | 95% | 0.25g |
$3099.0 | 2024-06-05 | ||
Enamine | EN300-385480-0.05g |
2137442-51-2 | 95% | 0.05g |
$2829.0 | 2024-06-05 | ||
Enamine | EN300-385480-5.0g |
2137442-51-2 | 95% | 5.0g |
$9769.0 | 2024-06-05 | ||
Enamine | EN300-385480-1.0g |
2137442-51-2 | 95% | 1.0g |
$3368.0 | 2024-06-05 | ||
Enamine | EN300-385480-0.1g |
2137442-51-2 | 95% | 0.1g |
$2963.0 | 2024-06-05 | ||
Enamine | EN300-385480-2.5g |
2137442-51-2 | 95% | 2.5g |
$6602.0 | 2024-06-05 | ||
Enamine | EN300-385480-10.0g |
2137442-51-2 | 95% | 10.0g |
$14487.0 | 2024-06-05 | ||
Enamine | EN300-385480-0.5g |
2137442-51-2 | 95% | 0.5g |
$3233.0 | 2024-06-05 |
1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-phenyl- Gerelateerde literatuur
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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